BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2,3,5-Trifluoro-4-
lodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3,5-Trifluoro-4-iodopyridine

Cat. No.: B1404155

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine
(CAS No. 1057393-65-3), a halogenated pyridine derivative of significant interest in medicinal
chemistry and materials science. This document details its chemical and physical properties,
outlines plausible synthetic strategies based on established organofluorine chemistry, and
explores its potential applications as a versatile building block in the development of novel
pharmaceuticals and functional materials. Safety and handling protocols are also addressed to
ensure its proper use in a laboratory setting.

Introduction

Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern
synthetic chemistry, serving as versatile intermediates for a wide array of value-added products
in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of
fluorine atoms into organic molecules is a well-established strategy in drug design to enhance
metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the presence of an iodine
atom provides a reactive handle for various cross-coupling reactions, enabling the construction
of complex molecular architectures.[1]
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2,3,5-Trifluoro-4-iodopyridine is a unique molecule that combines the electronic effects of
three fluorine atoms with the reactivity of an iodine atom on a pyridine scaffold. This distinct
substitution pattern offers a rich platform for selective functionalization, allowing for the
stepwise and controlled introduction of diverse chemical groups. This guide aims to consolidate
the available information on 2,3,5-Trifluoro-4-iodopyridine and provide expert insights into its
synthesis, reactivity, and potential applications for researchers and drug development
professionals.

Chemical and Physical Properties

A summary of the known and predicted properties of 2,3,5-Trifluoro-4-iodopyridine is
presented in Table 1. While experimental data for some physical properties are not readily
available in the literature, predictions can be made based on the properties of structurally
similar compounds.

Table 1: Chemical and Physical Properties of 2,3,5-Trifluoro-4-iodopyridine

Property Value Source(s)

CAS Number 1057393-65-3 [3]

Molecular Formula CsHFsIN [3]

Molecular Weight 258.97 g/mol [3]
White to off-white powder or

Appearance o General knowledge
solid (inferred)

Melting Point Not available

Boiling Point Not available
Expected to be soluble in

N common organic solvents

Solubility General knowledge
(e.g., DMSO, DMF,
dichloromethane)
Keep in a dark place, under an

Storage inert atmosphere, and [3]
refrigerated (-20°C).
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Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2,3,5-Trifluoro-4-iodopyridine is not
extensively documented in readily available literature, a plausible synthetic route can be
devised based on established methods for the synthesis of polyhalogenated pyridines. A likely
precursor for this synthesis is 2,3,5-trifluoropyridine.

Proposed Synthetic Workflow: Electrophilic lodination

A common method for the introduction of an iodine atom onto an electron-rich aromatic or
heteroaromatic ring is through electrophilic iodination. However, the electron-withdrawing
nature of the three fluorine atoms on the pyridine ring deactivates it towards electrophilic
substitution. Therefore, a more potent iodinating system or a strategy to increase the
nucleophilicity of the pyridine ring would be necessary. One such strategy involves metalation
followed by quenching with an iodine source.

Reaction Steps
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Caption: Proposed metalation-iodination workflow for the synthesis of 2,3,5-Trifluoro-4-
iodopyridine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on similar reactions reported for other
fluorinated pyridines.

» Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere
(e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C
using a dry ice/acetone bath.
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e LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at
-78 °C to generate lithium diisopropylamide (LDA) in situ.

o Deprotonation: To the freshly prepared LDA solution, slowly add a solution of 2,3,5-
trifluoropyridine in THF while maintaining the temperature at -78 °C. The deprotonation is
expected to occur at the C-4 position, which is the most acidic proton due to the inductive
effects of the flanking fluorine atoms.

« lodination: After stirring for a specified time to ensure complete deprotonation, a solution of
iodine (I2) in THF is added dropwise to the reaction mixture at -78 °C.

e Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of
sodium thiosulfate (Naz2S203) to consume excess iodine. The mixture is then allowed to
warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g.,
ethyl acetate).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate (Na2S0a4), and concentrated under reduced pressure. The crude product can
then be purified by column chromatography on silica gel to afford 2,3,5-Trifluoro-4-
iodopyridine.

Reactivity Profile

The reactivity of 2,3,5-Trifluoro-4-iodopyridine is dictated by the presence of both fluorine and
iodine substituents.

e Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the
carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki,
Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of a
wide range of substituents at the C-4 position.[1]

» Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those at the C-2
and C-6 positions, are susceptible to nucleophilic aromatic substitution, although the iodine
at C-4 may also be displaced under certain conditions. The high electron deficiency of the
pyridine ring, enhanced by the three fluorine atoms, facilitates these reactions.[4]
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Caption: Key reaction pathways for 2,3,5-Trifluoro-4-iodopyridine.

Applications in Research and Drug Development

While specific applications of 2,3,5-Trifluoro-4-iodopyridine are not widely reported, its
structural motifs suggest significant potential in several areas of research and development.

e Medicinal Chemistry: As a versatile building block, it can be used to synthesize complex
molecules with potential therapeutic applications. The trifluoropyridine moiety is found in a
number of active pharmaceutical ingredients, where it can enhance metabolic stability and
binding affinity.[2] The ability to selectively functionalize the C-4 position via cross-coupling
allows for the rapid generation of compound libraries for drug discovery.

o Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and
pesticides.[2] The unique substitution pattern of 2,3,5-Trifluoro-4-iodopyridine makes it an
attractive starting material for the synthesis of novel agrochemicals.

e Materials Science: The introduction of highly fluorinated moieties can impart unique
properties to organic materials, such as altered electronic properties, increased thermal
stability, and modified liquid crystalline behavior.

Safety and Handling

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1404155?utm_src=pdf-body-img
https://www.benchchem.com/product/b1404155?utm_src=pdf-body
https://www.benchchem.com/product/b1404155?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/product/b1404155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

While a specific Material Safety Data Sheet (MSDS) for 2,3,5-Trifluoro-4-iodopyridine is not
publicly available, the following safety and handling precautions should be observed based on
its structural similarity to other polyhalogenated pyridines.

e Hazard Statements: Based on supplier information, this compound is classified with the
following hazard statements:

o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H318: Causes serious eye damage.
o H335: May cause respiratory irritation.
o Pictograms:
o Corrosion
o Exclamation mark
o Personal Protective Equipment (PPE):
o Wear protective gloves, protective clothing, eye protection, and face protection.
o Use in a well-ventilated area, preferably in a fume hood.
e Handling:
o Avoid breathing dust, fumes, gas, mist, vapors, or spray.
o Wash hands thoroughly after handling.
o Do not eat, drink, or smoke when using this product.
e Storage:

o Store in a cool, dry, and well-ventilated place.
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o Keep the container tightly closed.

o Store under an inert atmosphere.[3]

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 2,3,5-Trifluoro-4-iodopyridine has been found in the
searched literature. However, the expected NMR spectra can be predicted based on the
structure and data from similar compounds.

e 1H NMR: A single signal is expected for the proton at the C-6 position. This signal would
likely appear as a multiplet due to coupling with the fluorine atoms at the C-2 and C-5
positions.

e 13C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring.
The chemical shifts will be significantly influenced by the attached halogens, and the signals
for the carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.

e 1F NMR: Three distinct signals are expected, one for each of the fluorine atoms at the C-2,
C-3, and C-5 positions. The chemical shifts and coupling patterns will be characteristic of the
substitution pattern on the pyridine ring.

Conclusion

2,3,5-Trifluoro-4-iodopyridine is a promising, yet underexplored, building block for synthetic
chemistry. Its unique combination of reactive sites—the C-I bond for cross-coupling and the C-
F bonds for nucleophilic substitution—offers a powerful tool for the construction of complex and
novel molecules. While detailed experimental data is currently sparse, the inferred properties
and reactivity suggest that this compound holds significant potential for applications in drug
discovery, agrochemical development, and materials science. Further research into the
synthesis, characterization, and reactivity of this compound is warranted to fully unlock its
synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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